N-n-Octyl-D-glucamine
Description
Contextualization as a Multifunctional Research Tool
N-n-Octyl-D-glucamine is recognized as a multifunctional research tool due to its diverse applications. It serves as a chiral resolving agent for the separation of enantiomers of drugs and pesticides, a non-ionic surfactant for solubilizing and stabilizing biological molecules, and an additive in the synthesis of catalytic materials. smolecule.comchembk.com Its utility extends to biotechnology, where it is employed in drug delivery formulations, and in fundamental research involving chiral separation techniques and enzyme catalysis. smolecule.com The compound's ability to interact with both polar and non-polar substances makes it highly valuable in various scientific investigations. smolecule.com
Overview of Amphiphilic Structure and Resultant Research Relevance
The research relevance of this compound stems directly from its amphiphilic nature. The molecule consists of a hydrophilic D-glucamine head group, derived from the sugar glucose, and a hydrophobic n-octyl tail. smolecule.com This dual character allows it to form micelles in aqueous solutions and interact with both hydrophobic and hydrophilic environments. mdpi.comrsc.org This property is crucial for its function as a surfactant, enabling the solubilization of membrane proteins and lipids, which is a critical step in their purification and characterization. fengchengroup.comnih.gov The specific combination of its glucose-derived head and eight-carbon alkyl chain provides a unique balance that makes it effective for these applications. smolecule.com Furthermore, its structure is key to its ability to form self-assembling systems, which are being explored for the creation of nanoscale drug carriers. mdpi.comresearchgate.net
Historical Development and Key Milestones in this compound Research
The synthesis and application of N-alkyl-D-glucamines, including the n-octyl derivative, have been a subject of study for several decades. A significant milestone in its application was its use as a resolving agent for chiral carboxylic acids. Patents from the 1980s and 1990s detail the use of this compound for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ibuprofen. chembk.comgoogle.com This process allowed for the separation of the therapeutically active (S)-enantiomer from the racemic mixture, highlighting the compound's importance in pharmaceutical manufacturing. google.com
Early synthesis methods primarily involved the reductive amination of D-glucose with n-octylamine. smolecule.com Over the years, research has focused on optimizing these synthetic routes, including the use of various catalysts like palladium and Raney nickel to improve yield and purity. researchgate.netgoogle.com A 2004 study, for instance, investigated the use of a palladium complex on a magnesium oxide-supported melamine-formaldehyde polymer for the catalytic hydrogenation of n-octylamine with D-glucose to produce this compound. researchgate.net More recent developments have explored "green chemistry" principles, aiming for more environmentally friendly and efficient synthesis processes. smolecule.com
Current Landscape and Future Trajectories of this compound Studies
The current research landscape for this compound continues to expand beyond its traditional roles. Recent studies have demonstrated its utility as an additive in the synthesis of zeolites, such as SAPO-34, where it influences crystal size and enhances catalytic performance in converting methyl bromide to light olefins. researchgate.net This indicates a growing interest in its application in materials science and industrial catalysis.
Future research is directed towards several promising areas. There is potential for its use in the development of novel drug delivery systems, leveraging its surfactant and self-assembly properties to encapsulate and transport therapeutic agents. chemsynlab.comcpu.edu.cn The unique properties of this compound also make it a candidate for the development of biosensors for glucose monitoring. chemsynlab.com Furthermore, ongoing research aims to develop new synthetic methods to improve its solubility in a wider range of solvents, which could broaden its applicability in various research and industrial settings. chemsynlab.com The study of its interactions with other biomolecules and its potential use in metabolic labeling are also emerging areas of investigation. chemsynlab.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H31NO5 | smolecule.compharmacompass.com |
| Molar Mass | Approximately 293.40 g/mol | smolecule.compharmacompass.com |
| Appearance | White to off-white solid/powder | smolecule.comtcichemicals.com |
| Melting Point | 121-124 °C | smolecule.comchembk.com |
| Solubility | Slightly soluble in water; more soluble in methanol (B129727) and DMSO when heated | smolecule.comchembk.com |
Key Research Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmaceuticals | Chiral resolving agent for NSAIDs (e.g., ibuprofen, naproxen) | smolecule.comchembk.comgoogle.com |
| Biotechnology | Solubilization of proteins and biological molecules | fengchengroup.com |
| Biotechnology | Formulations for drug delivery systems | smolecule.comcpu.edu.cn |
| Catalysis | Additive in zeolite (SAPO-34) synthesis to enhance catalytic properties | smolecule.comresearchgate.net |
| Biological Research | Investigating glucose transport across cell membranes | chemsynlab.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H31NO5 |
|---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
(2R,3R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13?,14+/m0/s1 |
InChI Key |
ZRRNJJURLBXWLL-QEFRMZAXSA-N |
Isomeric SMILES |
CCCCCCCCNC[C@@H](C([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Characterization for Research Purity
Established Synthetic Pathways for N-n-Octyl-D-glucamine
The production of this compound is predominantly accomplished through chemical synthesis routes that ensure high yield and purity. These methods have been refined to control reaction parameters and optimize the final product's characteristics.
One of the most effective and widely employed methods for synthesizing this compound is the reductive amination of D-glucose. nbinno.comresearchgate.net This process involves a two-step mechanism. The first step is the condensation reaction between D-glucose and n-octylamine. This reaction forms an intermediate N-octylglucosylamine, which exists in equilibrium with its cyclic and Schiff base forms.
The general protocol for this synthesis begins with reacting D-glucose and n-octylamine, often in a specific molar ratio (e.g., 1.05–1.25:1 of glucose to n-octylamine), within a suitable solvent. google.com The subsequent reduction of the intermediate is typically carried out in the same reaction vessel, proceeding directly to catalytic hydrogenation.
Catalytic hydrogenation is a critical step in the reductive amination pathway, reducing the intermediate Schiff base to yield the stable this compound product. nbinno.com This reduction is performed under controlled temperature and hydrogen pressure. nbinno.com A variety of metal catalysts are used to facilitate this reaction.
Commonly used catalysts include Raney nickel and palladium-based systems. nbinno.comgoogle.com The process involves introducing the catalyst into the reaction mixture containing the Schiff base and then applying hydrogen gas at pressures typically ranging from 1.2 to 1.5 MPa and temperatures between 55°C and 65°C. researchgate.netgoogle.com Upon completion of the reaction, the product is isolated through cooling crystallization, centrifugation, washing, and drying to yield a high-purity crystalline powder. google.comchemsynlab.com
An alternative synthetic approach involves the reaction of n-octanol with glucose in the presence of an acid catalyst. This method differs from the reductive amination pathway, which uses an amine as a primary reactant. The acid catalyst facilitates the formation of the glucamine derivative from the alcohol and the sugar. Following the reaction, a series of purification steps are necessary to isolate the final product with the desired level of purity.
While chemical synthesis dominates the production of this compound, there is growing interest in enzymatic and biocatalytic methods for preparing related sugar derivatives, which suggests potential future pathways for glucamine synthesis. For instance, enzymatic processes using crude enzymes or genetically modified microorganisms have been successfully employed to produce compounds like N-acetylglucosamine (GlcNAc) from substrates such as chitin (B13524) or glucose. nih.gov Lipases, known for their stability in organic solvents and high selectivity, are widely used in the synthesis of enantiomerically pure pharmaceutical intermediates. nih.gov Although direct enzymatic synthesis of this compound is not yet a widely established industrial method, these explorations into biocatalysis represent a promising and more sustainable future direction for the synthesis of N-alkyl glucamines.
Optimization Strategies for this compound Synthesis
To meet stringent industry standards for purity and yield, significant research has focused on optimizing the synthesis of this compound. These strategies primarily revolve around the selection and performance of catalyst systems.
Palladium-based catalysts, for example, are noted for operating under milder conditions and offering enhanced stereoselectivity. researchgate.net Research has been conducted on novel catalyst designs, such as a palladium complex supported on a melamine-formaldehyde polymer and magnesium oxide. This particular catalyst demonstrated good activity for the hydrogenation of n-octylamine with D-glucose. researchgate.net The optimization of reaction parameters in conjunction with this catalyst—including solvent, temperature, hydrogen pressure, and the presence of additives like triethylamine—led to a significant product yield. researchgate.net In one study, using a promoter/Raney nickel system, a product yield of up to 76% with a purity of 99.5% was achieved. google.com Another study using a specialized palladium complex catalyst reported a maximum yield of 57.6% under its own optimized conditions. researchgate.net
The table below summarizes findings from a study using a palladium complex catalyst, illustrating the impact of various parameters on the synthesis.
| Parameter | Value | Result |
| Catalyst | Palladium complex of MgO-supported melamine-formaldehyde polymer | Good catalytic activity |
| Reactants | D-glucose (37.2 mmol), n-octylamine (31 mmol) | - |
| Additive | Triethylamine (1.0 ml) | - |
| Solvent | Ethanol (60 ml) | - |
| Temperature | 333 K (60°C) | Optimized for highest yield |
| Hydrogen Pressure | 1.5 MPa | Optimized for highest yield |
| Catalyst Amount | 0.7 g (Pd content 3.55%) | - |
| Highest Yield | 57.6% | Achieved under optimal conditions researchgate.net |
The following table details the conditions for a high-purity synthesis method using a promoted Raney nickel catalyst system.
| Parameter | Value |
| Catalyst System | Promoter/Raney Nickel |
| Reactants Molar Ratio | Glucose: n-octyl amine (1.05–1.25: 1) |
| Temperature | 55–65 °C |
| Pressure | 1.2–1.4 MPa |
| Product Yield | up to 76% google.com |
| Product Purity | up to 99.5% google.com |
Control of Diastereomeric Ratio and Optical Purity
The stereochemical integrity of this compound is fundamental to its function, particularly when used as a chiral resolving agent. nbinno.com The control of its optical purity begins with the starting material, D-glucose, which is an enantiomerically pure compound. The reductive amination process preserves the stereocenters of the glucose backbone, thereby ensuring the correct configuration in the final glucamine product.
The optical purity of the final product is a critical quality parameter and is quantitatively assessed by measuring its specific rotation. The reported specific rotation for this compound is consistently negative, with values typically ranging from -15° to -22°. ichemical.comtcichemicals.comfishersci.pt This measurement confirms the presence of a single dominant enantiomer. The enantiomeric excess (ee), which is a measure of the purity of a chiral substance, can be calculated from the observed specific rotation compared to the specific rotation of the pure enantiomer. masterorganicchemistry.com A high enantiomeric purity (>95% ee) has been noted for the compound when used in inclusion crystallization for resolving other racemates. researchgate.netfluorine1.ru While the synthesis from D-glucose is inherently stereospecific, this final measurement provides essential validation of the product's optical purity.
Advanced Analytical Techniques for Research Material Characterization
A suite of advanced analytical techniques is necessary to confirm the chemical structure, composition, and purity of research-grade this compound. chemsynlab.com These methods include spectroscopic, chromatographic, and crystallization-based strategies.
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are standard methods for the structural confirmation of this compound. ichemical.comchemsynlab.com The ¹H NMR spectrum is used to verify the presence of protons associated with the octyl chain, the glucamine backbone, and the hydroxyl and amine groups. Similarly, the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. For research-grade material, the observed spectra must conform to the established structure of the compound.
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the key functional groups within the molecule. chemsynlab.com The spectrum of this compound is characterized by specific absorption bands corresponding to its structure. A broad band in the 3300-3500 cm⁻¹ region indicates O-H stretching from the multiple hydroxyl groups, often overlapping with the N-H stretching vibration. libretexts.org Strong absorptions in the 2850-3000 cm⁻¹ range are attributed to the C-H stretching of the octyl group's methylene (B1212753) and methyl units. vscht.cz C-O stretching vibrations from the alcohol groups typically appear in the 1050-1150 cm⁻¹ region. libretexts.org
Mass Spectrometry (MS) : MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. researchgate.netchemsynlab.com The molecular weight of this compound is approximately 293.40 g/mol . fishersci.pt Under mass spectrometric analysis, the molecular ion peak confirms this weight. Fragmentation analysis can reveal characteristic losses, such as the cleavage of the alkyl chain or the sequential loss of water molecules from the polyol backbone, further corroborating the compound's identity. mdpi.com
| Technique | Observation | Inference |
|---|---|---|
| ¹H NMR | Signals for alkyl, methine, and methylene protons | Confirms proton framework of the molecule |
| ¹³C NMR | Signals for all unique carbon atoms | Confirms carbon skeleton |
| IR Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹) | Presence of hydroxyl and alkyl functional groups |
| Mass Spectrometry | Molecular Ion Peak (m/z) ≈ 293.4 | Confirms molecular weight |
Chromatographic Purity and Compositional Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Electrochemical Detection)
Chromatographic methods are essential for quantifying the purity of this compound and detecting any impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is the predominant method for assessing the purity of this compound, with research-grade material typically exhibiting a purity of ≥98.0%. tcichemicals.comavantorsciences.com Due to the lack of a strong UV chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) are employed. cjph.com.cn A validated HPLC-ELSD method uses a C18 stationary phase (e.g., Agilent Zorbax C18) with a gradient elution mobile phase consisting of water (adjusted to pH 3.5 with glacial acetic acid) and acetonitrile. cjph.com.cn This method demonstrates good linearity for the compound in the concentration range of 0.005 - 0.25 mg/ml. cjph.com.cn
Gas Chromatography (GC) : While GC is mentioned as a potential analytical method, it is less common for a compound like this compound due to its low volatility and high polarity resulting from the multiple hydroxyl groups. chemsynlab.com Analysis via GC would likely require derivatization of the hydroxyl groups to increase volatility.
Electrochemical Detection (ECD) : ECD is another analytical technique that can be used in conjunction with liquid chromatography for compounds that can be oxidized or reduced. chemsynlab.com However, specific applications of ECD for the routine analysis of this compound are not widely reported in the literature, with HPLC-ELSD being a more established method. cjph.com.cn
Self Assembly and Supramolecular Architectures in Aqueous Systems
Micellization Phenomena of N-n-Octyl-D-glucamine
In aqueous solutions, this compound monomers exist in equilibrium with spherical or spheroidal aggregates known as micelles. This spontaneous organization occurs above a specific concentration, profoundly influencing the physicochemical properties of the solution.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate to form micelles. While this compound is known to be soluble in water, methanol (B129727), and ethanol, specific experimental CMC values in these diverse solvents are not extensively documented in readily available literature. chemsynlab.com However, the behavior can be inferred from its molecular structure and studies on analogous non-ionic surfactants.
In aqueous solutions, the strong hydrophobic effect provides the primary driving force for micellization, leading to a relatively low CMC. The hydrophobic octyl tails are expelled from the polar water environment to form the core of the micelle, while the hydrophilic glucamine heads remain in contact with the water.
In more polar organic solvents like methanol and ethanol, the CMC of this compound is expected to be significantly higher than in water. This is because the lower polarity of these solvents, compared to water, reduces the unfavorable interaction between the hydrophobic tail and the solvent. Consequently, the hydrophobic driving force for aggregation is diminished, and a higher concentration of monomers is required to initiate micelle formation.
The interpretation of the CMC is crucial for understanding the state of the surfactant in a given system. Below the CMC, this compound exists predominantly as monomers. Above the CMC, any additional surfactant added to the system primarily forms new micelles, while the monomer concentration remains relatively constant at or near the CMC.
The process of micellization is governed by thermodynamic principles. The spontaneity of micelle formation is indicated by the change in the standard Gibbs free energy of micellization (ΔG°mic), which is related to the CMC by the following equation for non-ionic surfactants:
ΔG°mic = RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. A negative ΔG°mic value signifies a spontaneous process. researchgate.net
The Gibbs free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
The enthalpy of micellization (ΔH°mic) can be either endothermic (positive) or exothermic (negative) and can vary with temperature. It reflects the changes in intermolecular interactions, such as the breaking of water-surfactant and water-water hydrogen bonds and the formation of van der Waals interactions between the hydrophobic tails within the micelle core. While specific experimental values for this compound are not available in the reviewed literature, the thermodynamic principles for analogous non-ionic surfactants provide a framework for its behavior.
| Thermodynamic Parameter | Symbol | Significance in Micellization | Expected Sign for Spontaneous Aqueous Micellization |
| Gibbs Free Energy | ΔG°mic | Indicates the spontaneity of the process. | Negative |
| Enthalpy | ΔH°mic | Heat change associated with micelle formation. | Can be positive or negative |
| Entropy | ΔS°mic | Change in disorder of the system. | Positive (often the main driving force) |
This table presents the general thermodynamic principles governing micelle formation for non-ionic surfactants.
The self-assembly of this compound is highly sensitive to the surrounding environmental conditions, which can alter the delicate balance of forces that govern micelle formation and stability.
Temperature has a significant and complex effect on the micellization of non-ionic surfactants. For many, including those structurally similar to this compound, the CMC exhibits a characteristic U-shaped dependence on temperature. nih.govarxiv.org
Initially, as the temperature rises from a low value, the CMC tends to decrease. This is primarily attributed to the dehydration of the hydrophilic head group. The increased thermal energy disrupts the hydrogen bonds between the glucamine head and surrounding water molecules, reducing its hydrophilicity and thus favoring aggregation.
However, as the temperature continues to increase, a point is reached where the CMC begins to rise. This reversal is due to the disruption of the structured "iceberg" water layers surrounding the hydrophobic n-octyl chains. The breakdown of this ordered water structure reduces the hydrophobic effect, which is the main driving force for micellization, thereby making aggregation less favorable. nih.gov The temperature at which the CMC is at its minimum is a characteristic property of the surfactant. For many non-ionic surfactants, this minimum occurs around 50 °C. nih.gov
The addition of electrolytes, such as sodium chloride (NaCl), to aqueous solutions of non-ionic surfactants like this compound typically promotes micellization, resulting in a lower CMC. researchgate.netput.ac.irput.ac.ir This phenomenon is often referred to as a "salting-out" effect.
The ions of the dissolved salt compete for water molecules, leading to the dehydration of the hydrophilic glucamine head groups. This makes the surfactant monomers less soluble and enhances their tendency to aggregate to minimize contact with the aqueous phase. The effectiveness of a salt in reducing the CMC often follows the Hofmeister series. put.ac.ir
Studies on similar non-ionic surfactants, such as N-acyl-N-methylglucamides (MEGA-n), have shown that the logarithm of the CMC decreases linearly with increasing salt concentration (Cs), following the relationship:
log(CMC) = -ksCs + log(CMC0)
where CMC0 is the critical micelle concentration in the absence of salt and ks is the salting-out constant. researchgate.net The addition of salt can also lead to an increase in the size and aggregation number of the micelles. researchgate.net
The following table, based on data for the related compound N-octanoyl-N-methylglucamide (MEGA-8), illustrates the typical effect of NaCl on the CMC of a non-ionic, sugar-based surfactant at 25°C.
| NaCl Concentration (M) | CMC of MEGA-8 (mM) |
| 0 | 70 |
| 1.0 | 39 |
| 1.5 | 32 |
| 2.0 | 25 |
| 3.0 | 16 |
| 4.0 | 11 |
Data adapted from studies on N-acyl-N-methylglucamides to illustrate the general effect of electrolytes. researchgate.net
The addition of co-solvents or polymers to an aqueous solution of this compound can significantly alter its micellar properties by modifying the bulk solvent characteristics and through direct interactions with the surfactant.
Polymeric Substances: The interaction between surfactants and water-soluble polymers like polyethylene (B3416737) glycol (PEG) is of significant interest. For non-ionic surfactants, the addition of PEG typically leads to an increase in the CMC. scispace.comrsc.org This is often explained by the polymer's influence on the water structure and excluded volume effects, which can make the transfer of a surfactant monomer from the bulk solution to the micelle less favorable.
Research on alkyl maltosides, another class of sugar-based non-ionic surfactants, has shown that the CMC increases with rising PEG concentration. scispace.comrsc.org The relationship can often be described by the equation:
ln(CMC/CMC0) = kPχ
where CMC0 is the CMC without the polymer, χ is the polymer concentration, and kP is a constant reflecting the strength of the polymer's effect. scispace.comrsc.org These interactions are crucial in formulations where both surfactants and polymers are present, such as in biopharmaceutical applications.
Characterization of Mixed Micelle Formation with Co-surfactants
The aggregation behavior of a single surfactant can be significantly altered by the presence of a second surfactant (a co-surfactant), leading to the formation of mixed micelles. This process is of great interest as it can yield systems with tunable properties and enhanced performance for specific applications. The characterization of mixed micelle formation typically involves monitoring a physicochemical property of the solution as a function of the total surfactant concentration.
Micellar Structure and Morphological Transitions
Characterization of Micelle Geometry (e.g., Spherical, Ellipsoidal, Prolate Ellipsoid, Rod-like)
The geometry of micelles is governed by the molecular packing of the surfactant monomers, which can be predicted by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle-water interface, and the length of the tail. Different CPP values correspond to different preferred aggregate geometries, such as spherical, ellipsoidal, or rod-like micelles.
Experimentally, techniques like small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful tools for determining micelle shape and size. For analogous sugar-based surfactants, such as n-octyl-beta-D-glucopyranoside (a structural isomer of this compound), all-atom molecular dynamics simulations complemented by SANS experiments have suggested that the micelles are not perfectly spherical but are better described as prolate ellipsoids, even at concentrations near the CMC. nih.govresearchgate.net These simulations indicate a dynamic structure with a rough and partially elongated surface. nih.gov
Determination of Aggregation Numbers and Hydrodynamic Radii
The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle, and the hydrodynamic radius (Rh) is the effective radius of the hydrated micelle as it moves through the solution. scienceopen.com These parameters are fundamental to understanding the size and mass of the self-assembled structures.
Static light scattering (SLS) and dynamic light scattering (DLS) are primary techniques for their determination. SLS can be used to determine the micellar molecular weight, from which the aggregation number can be calculated, while DLS measures the diffusion coefficient of the micelles, which is related to the hydrodynamic radius via the Stokes-Einstein equation. For the related compound n-octyl-beta-D-glucopyranoside, direct physical methods including DLS and ultracentrifugation have been used to determine its micellar properties. nih.gov These studies highlight the importance of using non-perturbative techniques to obtain accurate measurements.
Table 1: Illustrative Micellar Properties of n-octyl-beta-D-glucopyranoside Note: This data is for a related compound, n-octyl-beta-D-glucopyranoside, and is presented for illustrative purposes due to the limited availability of specific data for this compound.
| Parameter | Value | Method | Reference |
| Aggregation Number (Nagg) | 75 ± 10 | Dynamic Light Scattering, Ultracentrifugation | nih.gov |
| Hydrodynamic Radius (Rh) | 2.3 ± 0.3 nm (23 ± 3 Å) | Dynamic Light Scattering, Ultracentrifugation | nih.gov |
| Micellar Molecular Weight (Mr) | 22,000 ± 3,000 Da | Dynamic Light Scattering, Ultracentrifugation | nih.gov |
| Micelle Shape | Prolate Ellipsoid | Molecular Dynamics, SANS | nih.gov |
Molecular Packing and Interfacial Behavior within Aggregates
Molecular dynamics simulations of the related surfactant n-octyl-beta-D-glucopyranoside provide insight into this interfacial behavior. nih.gov These studies show that the hydroxyl groups of the sugar headgroup are oriented towards the aqueous phase, where they can form hydrogen bonds with water molecules. nih.gov This arrangement effectively shields the hydrophobic core from the solvent and defines the interfacial properties of the micelle. nih.gov
Microenvironment and Hydration Dynamics of Micellar Systems
The micellar interior provides a unique nonpolar microenvironment distinct from the bulk aqueous solution, which is fundamental to the solubilizing capability of surfactants. The micellar interface, or palisade layer, is a region of intermediate polarity characterized by the presence of surfactant headgroups, counter-ions (if any), and structured water molecules.
The hydration of the hydrophilic shell is critical to micellar stability. For sugar-based surfactants, this hydration is extensive due to the multiple hydroxyl groups on the headgroup. Molecular dynamics simulations on n-octyl-beta-D-glucopyranoside have shown that the hydroxyl oxygen atoms are particularly effective at forming hydrogen bonds with surrounding water molecules, thus hydrating the micelle surface efficiently. nih.gov This bound water has different dynamic properties compared to bulk water.
Advanced Biophysical Probes of Self-Assembly Microdynamics
The dynamic nature of micelles and the properties of their microenvironments can be investigated using various biophysical probes, particularly fluorescent molecules. These probes are selected based on their tendency to partition into specific regions of the micelle (e.g., the core or the interface) and whose fluorescent properties (such as emission intensity, wavelength, and lifetime) are sensitive to the local environment.
For example, pyrene (B120774) is a widely used hydrophobic probe to determine the CMC and to report on the polarity of the micellar core. mdpi.com The ratio of the first and third vibronic peaks in its fluorescence emission spectrum (I1/I3) is highly sensitive to the polarity of its immediate surroundings. Another technique involves using pyrene-labeled surfactants to monitor the rate of lipid exchange between micelles through changes in excimer fluorescence. nih.gov Förster resonance energy transfer (FRET) between two different probes (a donor and an acceptor) co-located within micelles can also be used to study the dynamics of molecule transfer and exchange between micelles and other structures, such as cell membranes. nih.gov While specific studies employing these advanced probes on this compound systems are not available, these methods represent standard and powerful approaches for characterizing the microdynamics of any micellar system.
Spectroscopic Investigations of Aggregate Formation and Dynamics (e.g., Near-Infrared Spectroscopy, Fluorescence Spectroscopy, Two-Dimensional Correlation Spectroscopy)
Spectroscopic techniques are powerful tools for probing the local environment of surfactant molecules and detecting the onset of aggregation. Fluorescence spectroscopy, in particular, is widely used to determine the CMC. This method often employs a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the nonpolar core of the micelles as they form. The change in the probe's fluorescence spectrum, such as the ratio of the first to the third vibronic peaks (I1/I3), is sensitive to the polarity of its microenvironment. A sharp change in this ratio upon increasing surfactant concentration indicates the formation of hydrophobic micellar cores and thus provides an accurate measure of the CMC. nih.gov
While specific spectroscopic studies on this compound are not extensively detailed in the available literature, research on analogous sugar surfactants like n-octyl-β-D-thioglucopyranoside (OTG) demonstrates these principles. For OTG, fluorescence anisotropy decay measurements using probes like Coumarin 153 have been used to investigate the microstructure and compactness of the micelles. nih.gov These studies reveal information about the micellar microviscosity and the rotational mobility of the probe within the aggregate, indicating how factors like co-solvents can alter the internal packing of the surfactant molecules. nih.gov
Light Scattering Analysis for Aggregate Size Distribution and Diffusion Coefficients (e.g., Static, Dynamic, Quasi-Elastic Light Scattering)
Light scattering techniques are indispensable for characterizing the size, shape, and interactions of surfactant aggregates in solution.
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. nih.gov This information is used to determine the weight-average aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, and the second virial coefficient (A2), which provides insight into inter-micellar interactions. researchgate.net
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity. biocompare.com These fluctuations are caused by the Brownian motion of the aggregates. Analysis of the correlation function of these fluctuations yields the translational diffusion coefficient (D). The hydrodynamic radius (Rh) of the micelles can then be calculated using the Stokes-Einstein equation. DLS also provides information on the size distribution and polydispersity of the aggregates. wikipedia.org
Studies on the closely related compound n-octyl-β-D-glucopyranoside (OG) have utilized these techniques to characterize its micelles. nih.gov DLS measurements on a 34 mM aqueous solution of purified OG indicated a hydrodynamic radius of 23 ± 3 Å. nih.gov For the analogous surfactant n-octyl-β-D-thioglucopyranoside (OTG), combined SLS and DLS studies have shown that an increase in surfactant concentration can induce a growth in micellar size, suggesting a transition from spherical to rod-like geometries. researchgate.net
| OTG Concentration (g/L) | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) | Apparent Diffusion Coefficient (Dapp) (10-7 cm2s-1) |
|---|
Neutron Scattering Techniques for Supramolecular Structural Elucidation (e.g., Small Angle Neutron Scattering)
Small-Angle Neutron Scattering (SANS) is a premier technique for determining the size, shape, and internal structure of supramolecular aggregates like micelles. researchgate.net Neutrons scatter from atomic nuclei, and a key advantage of SANS is the ability to use contrast variation. By substituting hydrogen (H) with its isotope deuterium (B1214612) (D) in either the solvent or the surfactant molecules, specific parts of the aggregate can be made "visible" or "invisible" to the neutrons. This allows for detailed structural analysis of the micelle's hydrophobic core and hydrophilic shell. researchgate.net
SANS studies performed on the analogous compound n-octyl-β-D-glucoside (OG) have provided detailed structural models of its micelles. The data from these experiments are typically fitted to geometric models, such as ellipsoidal or cylindrical shapes, to extract dimensional parameters. researchgate.netiucr.org For OG, results indicate that the micelles are ellipsoidal, and their size can increase with surfactant concentration. iucr.org
| OG Concentration (M) | Model Shape | Semi-minor Axis (Å) | Semi-major Axis (Å) | Aggregation Number (Nagg) |
|---|
Theoretical and Computational Modeling of Self-Assembly
Theoretical and computational methods provide molecular-level insights into the driving forces and dynamics of surfactant self-assembly, complementing experimental data.
Molecular Dynamics Simulations of Aggregate Behavior and Interactions
Molecular Dynamics (MD) simulations model the behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. For surfactants, MD simulations can visualize the entire process of micellization, from randomly dispersed monomers to stable aggregates. nih.gov These simulations provide detailed information on micelle structure, shape fluctuations, water penetration into the core, and the conformation of individual surfactant molecules within the aggregate. researchgate.netresearchgate.net
Atomistic and coarse-grained MD simulations have been extensively applied to sugar-based surfactants like octyl glucoside (OG). researchgate.netacs.org Simulations of OG have shown that micelles with 10 or more molecules are stable over nanosecond timescales. researchgate.net The simulations reveal dynamic changes in micelle shape occurring on the picosecond timescale, while the diffusion of individual surfactant molecules within the micelle is a slower, nanosecond-scale process. acs.org These computational studies can also demonstrate aggregation events, such as the merger of smaller micelles into larger ones. acs.org
Statistical Mechanics and Thermodynamic Models for Self-Assembly Processes
The self-assembly of surfactants is governed by thermodynamics, primarily the hydrophobic effect. wikipedia.org The transfer of the hydrophobic alkyl chains from the aqueous environment into the oil-like interior of a micelle leads to a significant increase in the entropy of the surrounding water molecules, which is the main driving force for micellization. wikipedia.org
Thermodynamic models, such as the pseudo-phase separation model and the mass-action model, are used to describe the equilibrium between monomers and micelles. youtube.com These models allow for the calculation of key thermodynamic parameters of micellization from experimental data (like the temperature dependence of the CMC), including:
Standard Gibbs Free Energy of Micellization (ΔG°mic): Indicates the spontaneity of the process. A negative value signifies that micelle formation is favored.
Enthalpy of Micellization (ΔH°mic): Represents the heat change during the process.
Entropy of Micellization (ΔS°mic): Reflects the change in randomness or disorder.
For non-ionic surfactants like this compound, the Gibbs free energy can be calculated using the relationship ΔG°mic ≈ RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the critical micelle concentration in mole fraction units. rsc.org The large, positive entropy change typically observed confirms that the process is entropy-driven. rsc.org
Computational Predictions of Self-Assembly Directives and Superstructures
Predicting the type of aggregate a surfactant will form (e.g., spherical micelles, cylindrical micelles, bilayers) is a major goal of computational chemistry in this field. One key concept is the critical packing parameter (CPP), which relates the geometry of the surfactant molecule to the morphology of the resulting aggregate. It is defined as CPP = v / (a0 * lc), where v is the volume of the hydrophobic tail, a0 is the optimal headgroup area at the aggregate surface, and lc is the length of the tail. Different CPP values predict different structures (e.g., CPP < 1/3 favors spherical micelles).
Advanced computational approaches, including dissipative particle dynamics (DPD) and machine learning algorithms, are being developed to predict self-assembly behavior directly from molecular structure. researchgate.net DPD is a coarse-grained simulation technique that allows for the modeling of larger systems over longer timescales than traditional MD, making it suitable for observing the formation of complex superstructures. researchgate.net By simulating many different molecular architectures, machine learning models can be trained to predict the CPP and, consequently, the likely self-assembled morphology of new surfactant designs. iucr.org
Interactions with Biological Macromolecules and Biomimetic Systems
Membrane Protein Solubilization and Stabilization Mechanisms
The extraction and stabilization of integral membrane proteins from their native lipid bilayer environment are critical for their structural and functional characterization. This process typically requires the use of detergent molecules that can mimic the amphipathic nature of the lipid membrane.
Detergents are essential tools for studying membrane proteins because they can extract these proteins from their native lipid environment. researchgate.net The process begins with the insertion of detergent monomers into the lipid bilayer. As the concentration of the detergent increases and surpasses a critical threshold known as the critical micelle concentration (CMC), the detergent molecules self-assemble into structures called micelles. researchgate.net These micelles are capable of disrupting the lipid bilayer and enveloping the hydrophobic, transmembrane portions of membrane proteins. nih.gov This action effectively extracts the protein from the membrane, creating a protein-detergent complex that is soluble in aqueous solutions. researchgate.netnih.gov An efficient solubilization process dissociates most of the interactions between lipids and proteins, as well as between different proteins, allowing for the isolation of the target protein. nih.gov
Following extraction, the membrane protein is encased in a belt of detergent molecules, forming a protein-detergent complex (PDC). nih.gov In this complex, the hydrophobic tails of the detergent interact with the transmembrane domains of the protein, while the hydrophilic head groups face the aqueous solvent. nih.gov A successful solubilization protocol yields stable PDCs where the protein maintains its native, active conformation. nih.gov
However, the stability of PDCs can be a significant challenge. Micelles formed by conventional detergents are often highly dynamic, which can lead to the gradual denaturation and aggregation of the solubilized membrane protein over time. nih.gov The choice of detergent is therefore critical, as some proteins may require the presence of specific native lipids within the complex to retain their functional integrity. nih.gov Harsh solubilization procedures can strip away these essential lipids, leading to inactivation. nih.gov The development of novel detergents often focuses on creating more stable micellar environments to better preserve the protein's structure for downstream analysis. nih.gov
Selecting the optimal detergent is crucial for the successful isolation and study of a given membrane protein. peakproteins.com Because each membrane protein has unique properties, the ideal detergent and solubilization conditions must often be determined empirically through a screening process. peakproteins.com
Several parameters are typically investigated during this optimization:
Detergent Type: A variety of detergents with different head group charges (anionic, cationic, zwitterionic, or non-ionic) and tail lengths are screened.
Concentration: The ratio of detergent to protein is a critical factor that is systematically varied.
Physicochemical Conditions: Parameters such as pH, ionic strength, and temperature are adjusted to find the optimal conditions for solubilization and stability. nih.gov
Additives: Sometimes, additives like cholesterol mimics are included to enhance the stability of more fragile membrane proteins. peakproteins.com
The effectiveness of the solubilization is monitored by assaying the yield and functional activity of the target protein in the solubilized fraction. nih.gov This systematic screening helps identify the conditions that provide the highest yield of stable, functionally active protein. nih.gov
Maintaining the correct three-dimensional structure (folding) and functional integrity of a membrane protein after its removal from the native membrane is a primary goal of in vitro studies. researchgate.net While N-n-Octyl-D-glucamine is known to have surfactant properties and has been used as a synthesis reagent, specific studies detailing its efficacy in promoting the correct folding of membrane proteins or retaining their functional integrity are not extensively documented in the available scientific literature. chemimpex.comscbt.com Research on other short-chain detergents, such as the structurally related n-octyl-β-d-glucopyranoside (OG), has shown that while effective for solubilization, they can sometimes be too harsh for more sensitive proteins compared to detergents with longer alkyl chains. peakproteins.comnih.gov
Interactions with Lipid Bilayers and Model Membranes
Model lipid membranes, such as supported lipid bilayers (SLBs), are valuable tools for investigating the molecular mechanisms by which detergents disrupt biological membranes. nih.govnih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the real-time visualization of biological samples and processes in a near-physiological environment. ucl.ac.beub.edu It is a powerful tool for studying the dynamic interactions between detergents and model lipid bilayers. ucl.ac.be AFM studies can track the entire solubilization process, from the initial insertion of detergent monomers into the bilayer to the formation of defects and the eventual complete disruption of the membrane into mixed lipid-detergent micelles. mdpi.com This technique provides direct visual evidence of the mechanism of action for different detergents. ucl.ac.be However, specific AFM studies that visualize the solubilization of lipid bilayers by this compound were not identified in the reviewed literature.
Table 1: Physicochemical Properties of this compound This interactive data table summarizes key properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 23323-37-7 | nih.govscbt.com |
| Molecular Formula | C₁₄H₃₁NO₅ | nih.govscbt.com |
| Molecular Weight | 293.40 g/mol | nih.govscbt.com |
| Appearance | White to Almost white powder/crystal | tcichemicals.com |
| Melting Point | 121-124 °C | |
| Synonyms | 1-Deoxy-1-(octylamino)-D-glucitol, N-Octylglucamine | nih.govscbt.com |
Detergent-Lipid Phase Diagrams and Partitioning Dynamics in Biomimetic Systems
The interaction of detergents with lipid membranes is a fundamental process in membrane biology and biotechnology, often leading to membrane solubilization. This process is typically described in three stages: monomer partitioning into the bilayer, saturation of the bilayer leading to a mixed-micelle/bilayer system, and finally, complete solubilization into mixed micelles. While detailed phase diagrams specifically characterizing the this compound/lipid/water system are not extensively documented in peer-reviewed literature, the behavior of analogous non-ionic detergents, such as n-octyl-β-D-glucopyranoside (OG), provides significant insight.
Studies on these related compounds show that detergent monomers readily partition from the aqueous phase into lipid bilayers. nih.gov This partitioning is a thermodynamically driven process, governed by a partition coefficient that reflects the relative affinity of the detergent for the membrane versus the aqueous phase. nih.gov The insertion of detergent monomers into the bilayer alters the lateral pressure and can induce phase separation or changes in the existing lipid phases (e.g., gel, liquid-ordered, liquid-disordered). utl.pt As the concentration of the detergent increases towards its critical micelle concentration (CMC), the membrane becomes saturated, and the formation of mixed lipid-detergent micelles begins, eventually leading to the complete disruption of the bilayer structure. researchgate.net The efficiency of solubilization and the specific phase behavior depend on factors like the lipid composition, temperature, and the chemical structure of the detergent. nih.gov
Effects on Model Membrane Permeability and Structural Reorganization (for research purposes)
The incorporation of this compound into model lipid membranes, such as liposomes or supported lipid bilayers, can induce significant structural changes and alter membrane permeability. For research purposes, this modulation is a key tool for studying membrane properties and for the reconstitution of membrane proteins.
At low concentrations, the insertion of detergent monomers between lipid molecules increases the surface area of the membrane and can lead to an increase in membrane fluidity and permeability to aqueous solutes. This is due to the creation of transient pores or defects in the bilayer packing. Studies with closely related surfactants have shown a biphasic effect on cell membrane stability; at low concentrations, they can protect against lysis, whereas at higher concentrations, they induce hemolysis by disrupting the membrane integrity. openbiologyjournal.com This disruption is a direct consequence of the structural reorganization of the lipid bilayer, progressing from a lamellar structure to curved, micellar aggregates as detergent concentration rises. researchgate.net Techniques like atomic force microscopy (AFM) have been used to visualize these reorganizations in real-time for similar detergents, showing the progressive erosion of lipid domains and the eventual complete solubilization of the membrane. researchgate.net
Modulation of Biological Transporter Activity
This compound, also known in this context as 1-Deoxy-1-(octylamino)-D-glucitol (DOG), has been identified as a valuable tool for studying biological transport processes, particularly those involving glucose. chemsynlab.com
Studies on Glucose Transporter Inhibition Mechanisms
Due to its structural similarity to glucose, this compound can interact with glucose transporters (GLUTs). chemsynlab.com Research has demonstrated that it acts as an inhibitor of glucose transport across cell membranes. chemsynlab.com This inhibitory action leads to a reduction in the cellular uptake of glucose. The mechanism of inhibition is understood to be competitive, where the glucamine derivative competes with glucose for binding to the transporter protein. This property makes it a useful compound in research settings to probe the function and kinetics of various glucose transporter isoforms, which are critical targets in metabolic diseases and cancer research. chemsynlab.com
Application as a Specific Probe for Glucose Transport Specificity in Research Assays
The inhibitory effect of this compound is leveraged in scientific experiments to assess the specificity of other potential glucose transport inhibitors. chemsynlab.com It is frequently used as a negative control in glucose uptake assays. chemsynlab.com By comparing the effects of a novel test compound to the known inhibition by this compound, researchers can validate that the observed effects are due to specific interactions with the glucose transport machinery. Its utility as a research tool is central to investigating glucose metabolism in various cell and tissue models. chemsynlab.com
Table 1: Research Applications of this compound in Transporter Studies
Application Area Function of this compound Research Objective Reference Glucose Transporter Kinetics Competitive Inhibitor To study the mechanisms and kinetics of glucose transport across cell membranes. chemsynlab.com Assay Specificity Control Negative Control To evaluate the specificity of new glucose transport inhibiting compounds. chemsynlab.com Metabolic Studies Probe To investigate the role of glucose transport in cellular metabolism in various tissues. chemsynlab.com
Supramolecular Interactions with Other Biomolecules
Complexation Studies with Soluble Proteins (e.g., Bovine Serum Albumin)
The interaction between surfactants and soluble proteins like Bovine Serum Albumin (BSA) is a widely studied area, crucial for understanding drug delivery, protein stabilization, and denaturation processes. While specific, detailed studies on the complexation of this compound with BSA are not prominent in the available literature, extensive research on its close structural analogs, n-octyl-β-D-thioglucopyranoside (OTG) and n-octyl glucoside, provides a strong model for its expected behavior. benthamopen.combenthamopen.comresearchgate.net
These studies reveal a multi-stage interaction process. At very low concentrations, surfactant monomers can bind to specific hydrophobic sites on the protein. benthamopen.com As the surfactant concentration increases, a cooperative binding process often occurs, where surfactant molecules form micelle-like clusters on the protein surface, which can lead to conformational changes in the protein. benthamopen.com For instance, studies with OTG and BSA have shown that surfactant binding can delay micellization in the bulk solution, indicating that a portion of the surfactant is partitioned to the protein's hydrophobic regions. benthamopen.com Techniques such as fluorescence spectroscopy, which monitors the environment of tryptophan residues within the protein, and dynamic light scattering are used to characterize these interactions, revealing changes in protein conformation and the formation of surfactant-protein complexes. benthamopen.combenthamopen.com At high concentrations, these interactions can lead to partial protein denaturation. benthamopen.com
Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | 1-Deoxy-1-(octylamino)-D-glucitol, DOG |
| n-octyl-β-D-glucopyranoside | Octyl glucoside, OG |
| n-octyl-β-D-thioglucopyranoside | OTG |
| Bovine Serum Albumin | BSA |
| Glucose |
Chiral Recognition and Enantiomeric Complexation with Biological Molecules
The inherent chirality of this compound, derived from its D-glucose headgroup, makes it a valuable tool in the field of stereochemistry, particularly for the separation of enantiomers. Its primary mechanism for chiral recognition involves the formation of diastereomeric complexes with racemic compounds. These complexes, having different physicochemical properties, can then be separated. This capability is of significant interest in the pharmaceutical industry, where the therapeutic effects of a drug can be specific to one enantiomer.
The chiral recognition process is primarily based on the formation of diastereomeric salts between the basic amine group of this compound and an acidic functional group on the target chiral molecule. The multiple stereocenters in the glucamine moiety interact differently with the enantiomers of the racemic compound, leading to the formation of diastereomers with distinct solubilities, which facilitates their separation by methods such as crystallization.
Detailed Research Findings
Research has demonstrated the effectiveness of this compound as a chiral resolving agent for non-steroidal anti-inflammatory drugs (NSAIDs).
Resolution of Naproxen (B1676952):
(S)-(+)-Naproxen has been successfully resolved from a racemic mixture with high enantiomeric purity (>95% e.e.) using this compound as a chiral host. nbinno.com The process relies on inclusion crystallization, where the this compound forms a stable inclusion complex with one enantiomer of naproxen, allowing for its selective crystallization. nbinno.com
Resolution of Ketoprofen (B1673614):
The resolution of racemic ketoprofen has also been achieved using this compound. avantorsciences.com This process involves the formation of a diastereomeric salt with one of the ketoprofen enantiomers. avantorsciences.com The optimal conditions for the preparation of this diastereomeric salt have been investigated to maximize the yield and optical purity of the desired S-(+)-ketoprofen. avantorsciences.com
| Parameter | Condition |
|---|---|
| Solvent | Methanol (B129727) and Ethyl acetate (B1210297) (1:1 by volume) |
| Solvent to Ketoprofen Ratio | 8 ml : 1 g |
| Molar Ratio of Ketoprofen to this compound | 1:1 |
Resolution of Ibuprofen:
A patented process describes the use of N-alkyl-D-glucamines, with a particular emphasis on this compound, for the resolution of ibuprofen. The process results in the formation of an (S)-ibuprofen this compound salt with high enantiomeric excess.
| Parameter | Condition | Result |
|---|---|---|
| Reactants | Racemic ibuprofen, this compound, Triethylamine | (S)-ibuprofen this compound salt with 94.8% enantiomeric excess |
| Solvent | Toluene and Water | |
| Temperature Profile | Heated to 80°C, then cooled to 15°C |
These examples highlight the utility of this compound in forming specific, separable complexes with chiral molecules, demonstrating its role in enantiomeric recognition and complexation.
Applications in Advanced Separation and Analytical Methodologies
Chiral Resolution and Enantioselective Separation
The separation of enantiomers, which are non-superimposable mirror-image molecules, is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological or toxicological effects. chromatographyonline.com N-n-Octyl-D-glucamine serves as an effective chiral resolving agent in this context. gcms.czavantorsciences.com
The efficacy of this compound as a resolving agent stems from its own chiral structure, derived from D-glucose. gcms.cz The fundamental mechanism involves the reaction of the chiral resolving agent (this compound) with a racemic mixture of a chiral acid. This reaction forms two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, these newly formed diastereomers possess different physical characteristics, such as solubility. This difference in solubility allows for their separation through methods like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers can be recovered by breaking the salt, typically through acidification, which liberates the enantiomerically pure acid and allows for the recovery of the resolving agent. preprints.orgspringernature.com
This compound has been successfully employed as a resolving agent for several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds of pharmaceutical interest. fengchengroup.com Its application is crucial for isolating the therapeutically active enantiomer from its less active or potentially harmful counterpart. avantorsciences.com
For instance, in the resolution of racemic ibuprofen, this compound is used to selectively precipitate the salt of (S)-ibuprofen, the enantiomer responsible for the desired anti-inflammatory activity. springernature.comnih.gov This process can achieve high yield and excellent enantiomeric purity in a single resolution step. springernature.com Similarly, it has been effectively used in the resolution of ketoprofen (B1673614), where it forms a diastereomer salt with S-(+)-ketoprofen, allowing for its separation and subsequent recovery. preprints.org Research has also demonstrated its utility in resolving gossypol, an anti-tumor agent, where the (–)-gossypol enantiomer shows superior activity. lcms.cz
| Racemic Compound | Target Enantiomer | Key Findings | Reference |
|---|---|---|---|
| Ibuprofen | (S)-Ibuprofen | Achieved high yield (73.2%) and enantiomeric excess (99.0% ee) in a single resolution step using isopropanol (B130326) as the solvent. springernature.com | springernature.comnih.gov |
| Ketoprofen | S-(+)-Ketoprofen | Successfully resolved by forming a diastereomer salt. Optimal conditions involved a methanol (B129727) and ethyl acetate (B1210297) solvent system. preprints.org | preprints.org |
| Gossypol | (–)-Gossypol | Used as a monomer in a chiral polymer system to selectively bind (+)-gossypol, enabling the separation of the more active (–)-gossypol. lcms.cz | lcms.czchemsynlab.com |
| Naproxen (B1676952) | Not Specified | Listed as a resolving agent for the chiral drug Naproxen. fengchengroup.com | avantorsciences.comfengchengroup.com |
Beyond its use as a classical resolving agent, this compound has been integrated into advanced separation materials. A notable example is its use as a functional monomer in the creation of chiral magnetic surface molecularly imprinted polymers (chiral MMIPs). lcms.cz
In a method developed for the rapid resolution of gossypol, this compound was used as the chiral monomer and magnetic nanoparticles (Fe3O4) served as carriers. lcms.czchemsynlab.com These chiral MMIPs were capable of selectively binding with (+)-gossypol molecules from a racemic mixture. The magnetic nature of the polymer allows for rapid and efficient separation of the polymer-bound enantiomer using an external magnetic field. This leaves the desired (–)-gossypol enantiomer isolated in the solution. This innovative approach is advantageous because it is rapid, simple, and cost-effective compared to other chiral separation methods. lcms.cz
Chromatographic Applications
Chromatography is an essential tool for separating and analyzing chemical mixtures. This compound is relevant in this field both as a substance requiring analytical purity checks and for its role in chiral separation methodologies.
The purity of this compound is critical for its applications, particularly in pharmaceutical resolutions. High-Performance Liquid Chromatography (HPLC) is a standard analytical method used to assess the purity of this compound, with commercial grades often exceeding 98.0%. nih.govmdpi.com
One specific method developed for the quantification of this compound in a pharmaceutical formulation (dexketoprofen trometamol injection) utilizes HPLC coupled with an Evaporative Light Scattering Detector (ELSD). This method is suitable because this compound lacks a strong UV chromophore, making detection by standard UV detectors less effective. The HPLC-ELSD method demonstrated good linearity and recovery, proving its utility for quality control. Gas Chromatography (GC) has also been cited as an analytical method for the detection and quantification of this compound in biological samples.
| Parameter | Condition |
|---|---|
| Technique | HPLC with Evaporative Light Scattering Detector (ELSD) |
| Column | Agilent Zorbax C18 |
| Mobile Phase | Gradient elution with water (pH 3.5 with glacial acetic acid) and acetonitrile. |
| Linear Range | 0.005 - 0.25 mg/ml |
| Average Recovery | 98.4% |
In chiral chromatography, one approach to separating enantiomers is the use of a chiral mobile phase additive (CMPA). In this technique, a chiral selector is dissolved in the mobile phase, which is then run through an achiral stationary phase. The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, and because these complexes have different stabilities and interactions with the stationary phase, separation occurs.
While this is a valid technique for chiral separations, the primary and documented role of this compound in chromatography is not as a mobile phase additive. Its application is centered on its use as a resolving agent to form stable diastereomeric salts prior to a separation step (like crystallization) or as an integral component of a chiral stationary phase, such as in the chiral MMIPs discussed previously. preprints.orgspringernature.comlcms.cz
Crystallization Enhancement in Structural Biology
The determination of the three-dimensional structure of proteins through techniques like X-ray crystallography is fundamental to understanding their function. For membrane proteins, which are notoriously difficult to study due to their hydrophobic nature, crystallization is a major bottleneck. This compound and its close analogue, n-Octyl-β-D-glucopyranoside (OG), are non-ionic detergents that play a crucial role in overcoming this challenge.
The primary challenge in crystallizing membrane proteins is removing them from their native lipid bilayer environment while maintaining their structural integrity. Detergents are essential for this process. drexel.edu this compound and related alkyl glycoside detergents solubilize membrane proteins by forming micelles that encapsulate the protein's hydrophobic transmembrane domains. This creates a soluble and stable detergent-protein complex (DPC) that mimics the native membrane environment. nih.gov
The physical properties of the detergent are critical for successful crystallization. The entity that is actually crystallized is the DPC, not the protein alone. nih.gov N-Octyl-β-D-glucopyranoside (OG) is one of the most successful detergents for this purpose. mdpi.com It is valued for its high critical micelle concentration (CMC), the concentration above which micelles form. A high CMC facilitates the removal of excess detergent during the purification and crystallization steps. Furthermore, OG forms relatively small and compact micelles, which can limit the amount of flexible, disordered detergent surrounding the protein, thereby promoting the formation of well-ordered crystal lattice contacts. nih.govmdpi.com
The process begins with the extraction of the membrane protein from its native cell membrane using detergent micelles. The protein is then purified while remaining within this micellar environment. This stable, monodisperse solution of DPCs can then be used in standard crystallization screening methods, such as vapor diffusion, much like a soluble protein. nih.gov The detergent molecules essentially shield the protein's hydrophobic surfaces, preventing aggregation and allowing the hydrophilic domains to form the specific intermolecular contacts necessary for crystal formation. drexel.edu
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) |
|---|---|---|---|---|
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | ~18-20 | ~25 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.17 | ~50 |
| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | ~1.8 | ~40 |
| Lauryl Dimethylamine N-oxide | LDAO | Zwitterionic | ~1-2 | ~18 |
Data sourced from multiple references, including nih.govmdpi.com. Values can vary based on experimental conditions.
Achieving initial crystallization "hits" is only the first step; optimizing these conditions to produce large, well-diffracting crystals is often the most challenging phase. For detergent-sensitive protein systems, this optimization is particularly delicate. The stability and homogeneity of the detergent-protein complex are paramount, and these depend significantly on the type and concentration of the detergent. hamptonresearch.com
Fine-tuning the concentration of this compound or its analogues is a critical optimization parameter. Research has shown that a systematic decrease in the concentration of n-octyl-β-D-glucopyranoside (OG) can be essential for improving crystal quality. hamptonresearch.com An optimal detergent concentration helps to order the flexible regions of the protein and promotes the nucleation of new crystal forms that may have better diffraction qualities. hamptonresearch.com
Beyond detergent concentration, a multi-parameter approach is necessary. This involves systematically screening and refining:
Precipitant Concentration: Adjusting the concentration of the precipitating agent (e.g., polyethylene (B3416737) glycols or salts) influences the supersaturation of the DPC, which is the driving force for crystallization.
pH and Buffer Type: The pH of the solution affects the surface charge of the protein, which is crucial for forming crystal contacts. Screening a range of pH values and different buffering agents can dramatically impact crystal formation. nih.govhamptonresearch.com
Additives: The inclusion of small molecules or additives can improve crystal quality. For membrane proteins, this can include divalent cations (like Mg²⁺ or Ca²⁺), organics such as isopropyl alcohol, or additional lipids that may help stabilize the protein and improve crystal packing. nih.govhamptonresearch.com
By methodically adjusting these variables—detergent concentration, precipitant, pH, and additives—researchers can navigate the complex phase space of crystallization to find the narrow window of conditions suitable for growing high-quality crystals of detergent-sensitive membrane proteins.
Emerging Applications in Biosensing Research
The unique chemical structure of this compound, which combines a glucose-derived headgroup with a hydrophobic alkyl chain, opens possibilities for its use in novel analytical technologies beyond structural biology, particularly in the field of biosensing.
This compound, also known by its synonym 1-Deoxy-1-(octylamino)-D-glucitol, has been identified as a compound with potential applications in the development of biosensors for glucose monitoring. chemsynlab.com This potential stems from its significant structural similarity to glucose. chemsynlab.com Due to this similarity, the molecule has been shown to inhibit the transport of glucose across cell membranes, indicating it can interact with biological systems that recognize glucose. chemsynlab.com
This glucose-like structure is the key design consideration for its use in a biosensor. Most biosensors rely on a specific recognition element to detect the target analyte. In the context of glucose monitoring, this is often an enzyme like glucose oxidase or a synthetic receptor. nih.govnih.gov this compound could be explored as a component in several biosensor designs:
Competitive Binding Assays: The molecule could be used as a competitive binding agent. In this design, the sensor surface would be functionalized with a receptor that binds to glucose. This compound, present in the assay, would compete with glucose from a sample for these binding sites. The resulting signal (e.g., optical or electrochemical) would be inversely proportional to the glucose concentration.
Receptor Mimicry: It could be used to develop or screen for new synthetic receptors (e.g., molecularly imprinted polymers) for glucose. Its ability to inhibit biological glucose transport makes it a valuable tool for validating the specificity of these new recognition elements. chemsynlab.com
Surface Functionalization: In the design of electrochemical or optical biosensors, various nanomaterials like graphene or carbon nanotubes are often used to enhance performance. frontiersin.orgmdpi.com The this compound molecule could be used to functionalize these surfaces, creating a glucose-recognizing layer that is both biocompatible and specific.
The exploration of this compound in this field is still emerging, but its unique properties as a glucose analogue make it a valuable candidate for research into next-generation glucose monitoring technologies. chemsynlab.com
Future Directions in N N Octyl D Glucamine Research
Exploration of Emerging Areas in Supramolecular Chemistry and Materials Science
The self-assembling properties of N-n-Octyl-D-glucamine are fundamental to its surfactant behavior, but these same properties can be harnessed to create novel supramolecular structures and advanced materials. Future research is heading towards the precise control of this self-assembly to generate functional materials with tailored properties.
One promising area is the development of stimuli-responsive hydrogels . Researchers have successfully created thixotropic hydrogels using N-alkylamido-D-glucamine derivatives. rsc.orgresearchgate.netrsc.org These gelators, composed of an alkyl chain and a D-glucamine moiety connected by a glycine (B1666218) linker, form fibrous networks that can undergo a reversible sol-gel transition upon mechanical stress. rsc.org This property is highly desirable for applications in drug delivery and 3D printing of biological scaffolds. researchgate.net Future work will likely focus on designing this compound-based molecules that can form hydrogels responsive to other stimuli, such as pH, temperature, or light.
Another emerging application is in the formation of liquid crystals . The self-assembly of amphiphilic molecules can lead to highly ordered liquid crystalline phases. illinois.edunih.gov The specific geometry and hydrogen-bonding capabilities of the D-glucamine headgroup could be exploited to direct the formation of novel columnar or cubic liquid crystal phases. illinois.edu These materials could have applications in photonics and as templates for the synthesis of mesoporous materials.
Furthermore, the use of this compound as a templating agent for nanoparticle synthesis is an area ripe for exploration. Its micelles can act as nano-reactors, controlling the size and shape of synthesized nanoparticles. By modifying the structure of the surfactant, it may be possible to fine-tune these parameters for specific catalytic or biomedical applications. taylorfrancis.com
Advances in Computational Modeling of Complex this compound Systems
While experimental work provides invaluable data, computational modeling offers a powerful complementary approach to understanding the behavior of this compound at the molecular level. Advances in computational power and simulation algorithms are enabling increasingly sophisticated models of complex systems involving this surfactant.
Molecular Dynamics (MD) simulations are at the forefront of this research. All-atom MD simulations can provide detailed insights into the structure, dynamics, and hydration of this compound micelles. These simulations can elucidate how factors like alkyl chain length and headgroup conformation influence micellar properties such as shape, size, and stability. By modeling the interactions between the surfactant and water molecules, researchers can gain a fundamental understanding of the forces driving self-assembly.
Future computational studies will likely focus on more complex systems. For instance, modeling the interaction of this compound with membrane proteins can help in understanding the mechanism of protein solubilization and stabilization, which is crucial for structural biology studies. Simulations can also predict how modifications to the surfactant molecule might improve its efficacy for specific proteins. Furthermore, computational models can be used to study the formation of the supramolecular structures discussed in the previous section, providing a theoretical basis for the rational design of new materials.
Below is a table summarizing key parameters often investigated in MD simulations of surfactant micelles:
| Simulation Parameter | Description | Relevance to this compound Research |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the micelle. | Predicts micelle size and how it changes with modifications to the surfactant structure. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Provides information on the hydration of the micelle and the exposure of hydrophobic/hydrophilic regions. |
| Hydrogen Bonding Network | Analysis of the hydrogen bonds between surfactant molecules, and between surfactant and water molecules. | Elucidates the role of the D-glucamine headgroup in micelle stability and interaction with the solvent. |
| Principal Moments of Inertia | Used to determine the overall shape of the micelle (e.g., spherical, prolate, oblate). | Characterizes the morphology of the self-assembled structures. |
Development of Novel Biophysical Characterization Methodologies
To validate and complement the insights gained from computational modeling, the development of advanced biophysical characterization techniques is essential. While standard methods like NMR and HPLC are routinely used, future research will benefit from methodologies that can probe the structure and dynamics of this compound assemblies in greater detail and in environments that mimic their application. chemsynlab.com
Cryogenic Electron Microscopy (Cryo-EM) is a technique with immense potential for studying this compound systems. rsc.orgnih.gov Having revolutionized structural biology, cryo-EM can be applied to visualize supramolecular assemblies, such as micelles and hydrogel fibers, in their native, hydrated state at near-atomic resolution. rsc.orgnih.govresearchgate.net This would provide unprecedented detail about the packing of molecules within these structures and could reveal the mechanisms of gelation and protein solubilization. nih.govnih.gov
Surface Force Apparatus (SFA) is another powerful technique for characterizing the interfacial properties of this compound. SFA measures the forces between two surfaces as a function of their separation distance, allowing for the direct quantification of interactions like van der Waals forces, electrostatic forces, and steric repulsion in thin liquid films. nih.govresearchgate.net This can provide fundamental insights into how this compound molecules adsorb to surfaces and mediate interactions, which is crucial for applications in lubrication and as emulsifiers.
Other advanced techniques such as small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) will continue to be important for characterizing the size, shape, and internal structure of micelles and other aggregates in solution. These scattering techniques can provide ensemble-averaged structural information that is complementary to the high-resolution images from cryo-EM.
Rational Design of this compound Derivatives for Targeted Research Applications
Building on the knowledge gained from advanced modeling and characterization, the rational design of this compound derivatives represents a key future direction. By systematically modifying the chemical structure of the molecule, its properties can be tailored for specific and demanding research applications.
One area of focus is the synthesis of derivatives with modified alkyl chains . Research has already shown that varying the length of the alkyl chain (e.g., from 6 to 16 carbons) impacts the self-assembly properties. researchgate.net Future work could explore branched or fluorinated alkyl chains to fine-tune the hydrophobic-lipophilic balance (HLB) and create surfactants with unique interfacial properties.
Another strategy is the modification of the D-glucamine headgroup . The synthesis of N-acetyl-N-alkyl-d-glucamides has been shown to yield nonionic surfactants with a broad range of HLB values and excellent ability to reduce surface and interfacial tension. acs.org For example, N-acetyl-N-octyl-d-glucamide was found to significantly reduce the sunflower oil/water interfacial tension. acs.org Introducing other functional groups to the headgroup could enhance binding to specific targets or introduce new functionalities. For instance, the development of (4-vinyl-benzyl)-N-methyl-D-glucamine has led to cryogels capable of removing heavy metals from water. cnr.it
Furthermore, derivatives can be designed as specific molecular probes or research tools . For example, the synthesis of N-Nitroso-N-n-Octyl-D-glucamine creates a derivative that could be used in studies of nitrosamine (B1359907) biochemistry and toxicology. clearsynth.comtlcstandards.com Attaching fluorescent labels or cross-linking agents would allow for the tracking of the molecule in biological systems or the permanent stabilization of supramolecular assemblies.
The table below lists some examples of this compound derivatives and their potential applications.
| Derivative Name | Structural Modification | Potential Targeted Application |
| N-Alkylamido-D-glucamine | Introduction of a glycine linker between the alkyl chain and glucamine. rsc.orgresearchgate.net | Development of thixotropic hydrogels for drug delivery and bioprinting. rsc.orgresearchgate.netrsc.org |
| N-Acetyl-N-octyl-D-glucamide | Acetylation of the nitrogen atom. acs.org | Enhanced surfactant performance for emulsification and detergency. acs.org |
| (4-vinyl-benzyl)-N-methyl-D-glucamine | Functionalization with a polymerizable vinylbenzyl group. cnr.it | Creation of functional polymers and cryogels for environmental remediation. cnr.it |
| N-Nitroso-N-n-Octyl-D-glucamine | Nitrosation of the amine group. clearsynth.comtlcstandards.com | A research tool for studying the biological effects of N-nitroso compounds. semanticscholar.org |
By pursuing these future directions, the scientific community can expand the utility of this compound far beyond its current applications, paving the way for new discoveries in materials science, biophysics, and biotechnology.
Q & A
Q. What are the established synthetic routes for N-n-Octyl-D-glucamine, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via reductive amination, where D-glucosamine reacts with n-octylamine in the presence of a reducing agent like sodium cyanoborohydride. Key variables include pH (optimized near 7.5–8.5), temperature (25–40°C), and molar ratios of reactants (1:1.2 for amine:glucosamine). Catalysts such as acetic acid or methanol solvents may enhance reaction efficiency . Purity (>99%) is achievable through recrystallization or column chromatography .
Q. What purification strategies are recommended to isolate this compound from by-products?
Post-synthesis purification involves:
- Liquid-liquid extraction using dichloromethane/water phases to remove unreacted n-octylamine.
- Column chromatography (silica gel, eluent: chloroform/methanol 9:1 v/v) for isolating the target compound.
- Recrystallization from ethanol/water mixtures (70:30) to achieve >98% purity, verified via HPLC with UV detection at 210 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structure (e.g., δ 2.8–3.5 ppm for glucamine protons, δ 1.2–1.6 ppm for octyl chain).
- Mass spectrometry (MS) : ESI-MS in positive ion mode ([M+H]+ at m/z 294.4) validates molecular weight.
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C glycosidic bond) confirm functional groups .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light.
- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Avoid inhalation/contact; use PPE (gloves, goggles) due to mild irritancy .
Advanced Research Questions
Q. How can researchers address discrepancies in reported purity levels of synthesized this compound?
Discrepancies often arise from:
Q. What analytical challenges arise when studying this compound’s interactions with lipid bilayers?
- Dynamic light scattering (DLS) may show artifactual aggregation due to the compound’s surfactant-like properties.
- Surface plasmon resonance (SPR) requires immobilization on L1 sensor chips to minimize nonspecific binding.
- Cryo-EM with 2% trehalose preserves membrane integrity during sample preparation .
Q. How does this compound compare to structurally analogous surfactants (e.g., n-Octyl-β-D-glucopyranoside) in stabilizing membrane proteins?
- Critical micelle concentration (CMC) : this compound has a lower CMC (~6 mM vs. ~20 mM for n-Octyl-β-D-glucopyranoside), enhancing detergent efficacy at lower concentrations.
- Thermal stability : Differential scanning calorimetry (DSC) shows improved protein thermostability by 5–10°C compared to glucopyranoside derivatives .
Q. What experimental designs are recommended to assess this compound’s role in chiral separations?
- Capillary electrophoresis (CE) : Optimize buffer pH (8.5–9.5) and surfactant concentration (10–15 mM) for enantiomeric resolution of amino acids.
- HPLC chiral columns : Use cellulose tris(3,5-dimethylphenylcarbamate) stationary phases with 0.1% trifluoroacetic acid in mobile phase .
Q. How can researchers evaluate the compound’s stability under extreme pH or temperature conditions?
Q. What mechanistic insights exist for this compound’s inhibition of bacterial glycosidases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
